(3R)-1-aminopentan-3-ol;hydrochloride

Description

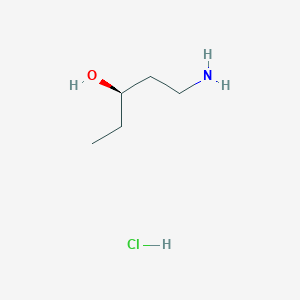

(3R)-1-Aminopentan-3-ol hydrochloride is a chiral amino alcohol hydrochloride salt with a molecular formula of C₅H₁₂NO·HCl and a molecular weight of 153.62 g/mol. The compound features a primary amine group at position 1 and a hydroxyl group at position 3 of a pentanol backbone, with the R-configuration at the stereogenic center (C3). As a hydrochloride salt, it exhibits enhanced stability and water solubility compared to its free base form.

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

139.62 g/mol |

IUPAC Name |

(3R)-1-aminopentan-3-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

ZMUVKMUVOKJCJV-NUBCRITNSA-N |

Isomeric SMILES |

CC[C@H](CCN)O.Cl |

Canonical SMILES |

CCC(CCN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-aminopentan-3-ol;hydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an aldehyde, followed by the introduction of the amino group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes, where a chiral catalyst is used to ensure the desired stereochemistry. The reaction conditions are carefully controlled to optimize yield and purity, including temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3R)-1-aminopentan-3-ol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Amines, halides, and other nucleophiles can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (3R)-1-aminopentan-3-ol;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the role of chirality in biological systems. It serves as a model compound for understanding the behavior of chiral molecules in biological environments.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals with specific stereochemical requirements.

Industry: Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-aminopentan-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound plays a critical role in its biological activity, as it determines the orientation and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional distinctions between (3R)-1-aminopentan-3-ol hydrochloride and related compounds:

Key Comparisons:

Stereochemical Differences :

- The (3S)-isomer (CAS 2418593-87-8) shares identical molecular weight and formula with the target compound but differs in stereochemistry, which may lead to divergent biological activity or synthetic utility .

Structural Complexity: Cyclopentanol derivatives (e.g., CAS 79200-57-0) introduce rigidity via a five-membered ring, altering solubility and receptor binding compared to the linear pentanol backbone of the target compound. Their applications in anti-inflammatory drug development highlight the pharmacological relevance of cyclic amino alcohols .

Ester Derivatives: Methylation of the carboxylate group in (R)-methyl 3-aminopentanoate hydrochloride (CAS 532435-35-1) increases lipophilicity, making it more suitable for membrane permeability in drug delivery systems compared to the hydroxyl group in the target compound .

Research Findings and Trends

- Synthetic Utility: Linear amino alcohols like (3R)-1-aminopentan-3-ol hydrochloride are versatile intermediates in asymmetric synthesis, particularly for chiral amines or heterocycles.

- Pharmacological Potential: Cyclic and adamantane-based analogues (e.g., CAS 79200-57-0 and 1803601-82-2) demonstrate the importance of structural rigidity and hydrophobicity in drug design, particularly for neurological or inflammatory targets .

- Stereochemical Impact : The commercial discontinuation of the (3S)-isomer (CAS 2418593-87-8) underscores the critical role of enantiopurity in bioactive molecules, necessitating precise synthetic control for R-configuration retention in the target compound .

Biological Activity

(3R)-1-aminopentan-3-ol;hydrochloride is a chiral amino alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound possesses a unique structure characterized by an amino group and a hydroxyl group on a five-carbon chain, which contributes to its biological interactions and therapeutic potential.

- Molecular Formula : C5H13ClN2O

- Molecular Weight : 139.62 g/mol

- Chirality : The compound exhibits chirality, which is crucial for its interaction with biological systems.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Enzymatic Modulation : The hydroxyl group participates in biochemical pathways, affecting enzyme activities and cellular processes.

- Stereochemical Influence : The specific stereochemistry of the compound affects its binding affinity and specificity towards molecular targets, which is essential for its pharmacological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by modulating pathways involved in cancer cell proliferation and survival .

- Antimicrobial Properties : Investigations have indicated that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

- Enzyme Interaction Studies : The compound has been used as a model to study enzyme-substrate interactions, providing insights into the role of chirality in biological systems.

Case Study 1: Antitumor Activity Evaluation

In a study assessing the antitumor activity of various compounds, this compound was evaluated in vitro against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HUH-7) cell lines. The IC50 values were determined using the CCK-8 assay, demonstrating a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HUH-7 | 30 |

| U87 | 35 |

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of this compound against strains of Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated notable inhibitory effects, particularly against methicillin-resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Enterococcus faecalis | 20 µg/mL |

These results highlight the potential of this compound as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.